Cas no 1695656-79-1 (1-(5-fluoropyridin-3-yl)methyl-1H-pyrazol-3-amine)

1-(5-Fluoropyridin-3-yl)methyl-1H-pyrazol-3-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 5-fluoropyridinylmethyl group attached to the 1-position of a 3-aminopyrazole core, offering unique electronic and steric properties for molecular interactions. The fluorine substituent enhances metabolic stability and bioavailability, while the pyrazole amine moiety provides a versatile handle for further functionalization. This compound is of interest in the development of kinase inhibitors, receptor modulators, and other biologically active agents. Its well-defined synthetic route and high purity make it suitable for exploratory studies in medicinal chemistry and drug discovery.
1-(5-fluoropyridin-3-yl)methyl-1H-pyrazol-3-amine structure
1695656-79-1 structure
Product Name:1-(5-fluoropyridin-3-yl)methyl-1H-pyrazol-3-amine
CAS No:1695656-79-1
MF:C9H9FN4
MW:192.192964315414
CID:5713274
PubChem ID:105569198
Update Time:2025-06-26

1-(5-fluoropyridin-3-yl)methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine
    • EN300-1108119
    • 1695656-79-1
    • 1H-Pyrazol-3-amine, 1-[(5-fluoro-3-pyridinyl)methyl]-
    • 1-(5-fluoropyridin-3-yl)methyl-1H-pyrazol-3-amine
    • Inchi: 1S/C9H9FN4/c10-8-3-7(4-12-5-8)6-14-2-1-9(11)13-14/h1-5H,6H2,(H2,11,13)
    • InChI Key: YTKQUSCUQCCNGX-UHFFFAOYSA-N
    • SMILES: FC1=CN=CC(=C1)CN1C=CC(N)=N1

Computed Properties

  • Exact Mass: 192.08112447g/mol
  • Monoisotopic Mass: 192.08112447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 56.7Ų

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 388.3±37.0 °C(Predicted)
  • pka: 3.71±0.10(Predicted)

1-(5-fluoropyridin-3-yl)methyl-1H-pyrazol-3-amine Pricemore >>

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Additional information on 1-(5-fluoropyridin-3-yl)methyl-1H-pyrazol-3-amine

Professional Introduction to 1-(5-fluoropyridin-3-yl)methyl-1H-pyrazol-3-amine (CAS No. 1695656-79-1)

1-(5-fluoropyridin-3-yl)methyl-1H-pyrazol-3-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 1695656-79-1, represents a critical intermediate in the synthesis of various bioactive molecules. Its unique structural features, particularly the presence of a fluoropyridine moiety and a pyrazole ring system, make it a versatile building block for developing novel therapeutic agents.

The fluoropyridine component is particularly noteworthy due to its ability to enhance the metabolic stability and binding affinity of drug candidates. Fluorine atoms are well-known for their ability to modulate pharmacokinetic properties, often improving the overall efficacy of a drug molecule. In contrast, the pyrazole ring is a common pharmacophore in medicinal chemistry, known for its role in various biological processes and its compatibility with multiple drug scaffolds.

The synthesis of 1-(5-fluoropyridin-3-yl)methyl-1H-pyrazol-3-amine involves intricate organic transformations that require precise control over reaction conditions. The introduction of the methyl group at the 3-position of the pyrazole ring and the attachment of the fluoropyridine moiety at the 5-position necessitate careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.

In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting protein-protein interactions (PPIs). The structural motifs present in 1-(5-fluoropyridin-3-yl)methyl-1H-pyrazol-3-amine make it an attractive candidate for designing PPI modulators. PPIs play crucial roles in numerous cellular processes, making them attractive targets for therapeutic intervention. The ability of this compound to interact with specific protein targets while maintaining high selectivity has been explored in several preclinical studies.

One of the most compelling aspects of this compound is its potential application in oncology research. The combination of a fluoropyridine and a pyrazole scaffold has shown promise in disrupting key signaling pathways involved in cancer progression. Preclinical data suggests that derivatives of 1-(5-fluoropyridin-3-yl)methyl-1H-pyrazol-3-amine can inhibit the activity of enzymes such as tyrosine kinases, which are often overexpressed in tumor cells. This has led to its investigation as a lead compound for developing novel anticancer agents.

The pharmacological profile of 1-(5-fluoropyridin-3-yl)methyl-1H-pyrazol-3-amine has been extensively studied in vitro and in vivo. Initial pharmacokinetic studies have demonstrated favorable properties, including good solubility and moderate oral bioavailability. These characteristics are essential for ensuring that the compound reaches its target site of action effectively. Additionally, preliminary toxicology studies have shown that this compound exhibits low toxicity at therapeutic doses, suggesting its potential for safe clinical use.

The development of new therapeutic agents relies heavily on innovative synthetic methodologies and structural optimization strategies. Researchers have been exploring various derivatives of 1-(5-fluoropyridin-3-yl)methyl-1H-pyrazol-3-amine to enhance its pharmacological properties further. By modifying substituents on the pyrazole or fluoropyridine moieties, scientists aim to improve binding affinity, reduce off-target effects, and enhance overall drug-like characteristics.

The role of computational chemistry and molecular modeling has been instrumental in guiding these optimization efforts. Advanced computational techniques allow researchers to predict how different structural modifications will affect the biological activity of a molecule. This approach has accelerated the discovery process by enabling rapid screening of potential candidates before moving into expensive wet-lab experiments.

In conclusion, 1-(5-fluoropyridin-3-ylmethyl)-1H-pyrazol-3-am ine (CAS No. 169565679) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent starting point for developing novel bioactive molecules targeting various diseases, particularly cancer. With ongoing advancements in synthetic chemistry and computational biology, this compound continues to be a focal point in efforts to discover next-generation therapeutics.

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